

# An In-depth Toxicological Profile of Bis(2-ethylhexyl) Adipate (DEHA)

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## Compound of Interest

Compound Name: *Bis(2-ethoxyethyl) adipate*

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This technical guide provides a comprehensive overview of the toxicological profile of bis(2-ethylhexyl) adipate (DEHA), also known as di(2-ethylhexyl) adipate. DEHA is a widely used plasticizer, particularly in polyvinyl chloride (PVC) products such as food packaging films.<sup>[1]</sup> This document summarizes key toxicological data, outlines experimental methodologies from pivotal studies, and presents a visual representation of a standard toxicological evaluation workflow.

## Quantitative Toxicological Data

The following table summarizes the key quantitative toxicological endpoints for DEHA based on studies conducted in various animal models.

Parameter	Species	Sex	Route of Administration	Value	Reference(s)
Acute Toxicity					
LD50	Rat	Male	Oral (gavage)	45 g/kg bw	[2][3]
Rat	Female	Oral (gavage)	24.6 - 25 g/kg bw		[2][4]
Mouse	Male	Oral (gavage)	15 g/kg bw		[2]
Mouse	Female	Oral (gavage)	25 g/kg bw		[2]
Rat	Male/Female	Oral	> 20,000 mg/kg bw		[3][4]
Rabbit	-	Dermal	> 8670 mg/kg bw		[5]
Rat	-	Intravenous	900 mg/kg		[6][7]
LC50	Rat	Male/Female	Inhalation (4h)	> 5.7 mg/L air	[3][4][5]
Repeated-Dose Toxicity					
NOAEL (90-day)	Rat	-	Oral (feed)	189 mg/kg/day	[8]
NOAEL (90-day)	Mouse	-	Oral (feed)	451 mg/kg/day	[8]
Reproductive & Developmental Toxicity					
NOAEL (Developmental)	Rat	-	Oral (feed)	170 mg/kg/day	[8]

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NOAEL				
(Reproductiv e)	Rat	-	-	400 mg/kg bw/day [5]

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## Experimental Protocols

The toxicological evaluation of DEHA has encompassed a range of studies to determine its effects following acute, repeated, and long-term exposure. Below are descriptions of the methodologies employed in key experiments.

### Acute Toxicity Studies

Oral LD50 in Rodents:

- Objective: To determine the median lethal dose (LD50) of a single oral administration of DEHA.
- Species: Fischer 344 rats and B6C3F1 mice.[2]
- Methodology: The studies were conducted in accordance with OECD Test Guideline 401.[4] Animals were administered DEHA by gavage.[2] Following administration, the animals were observed for mortality and clinical signs of toxicity for a specified period.
- Endpoints: Mortality was the primary endpoint. The estimated LD50 was calculated based on the observed mortality rates at different dose levels.[3]

Inhalation LC50 in Rats:

- Objective: To determine the median lethal concentration (LC50) of inhaled DEHA.
- Species: Rats.[3][5]
- Methodology: Following OECD Test Guideline 403, rats were exposed to aerosols of DEHA via nose/head only for a duration of four hours.[5]
- Endpoints: Mortality and signs of toxicity were monitored during and after the exposure period.[5]

## Repeated-Dose Toxicity Studies

- Objective: To evaluate the potential adverse effects of repeated oral exposure to DEHA over a subchronic period.
- Species: Rats and mice.[\[8\]](#)
- Methodology: DEHA was administered to the animals in their feed for up to 90 days.[\[8\]](#)
- Endpoints: Key endpoints included changes in body weight, food consumption, hematology, clinical biochemistry, and histopathological examination of organs.[\[5\]](#)[\[8\]](#) Reduced body weight gain was a notable effect at higher doses.[\[8\]](#)

## Developmental Toxicity Studies

- Objective: To assess the potential for DEHA to cause adverse effects on the developing fetus.
- Species: Sprague-Dawley rats.[\[2\]](#)
- Methodology: Pregnant rats were treated orally with DEHA in their feed on days 6-15 of gestation.[\[8\]](#) Another study involved intraperitoneal injections on days 5, 10, and 15 of pregnancy.[\[2\]](#)
- Endpoints: Maternal body weight gain, pre-implantation fetal loss, and fetal examination for gross, skeletal, or visceral abnormalities were evaluated.[\[8\]](#) While high doses led to reduced maternal body weight gain and some evidence of fetotoxicity (e.g., reduced ossification), no significant teratogenic effects were observed.[\[8\]](#)

## Carcinogenicity Bioassays

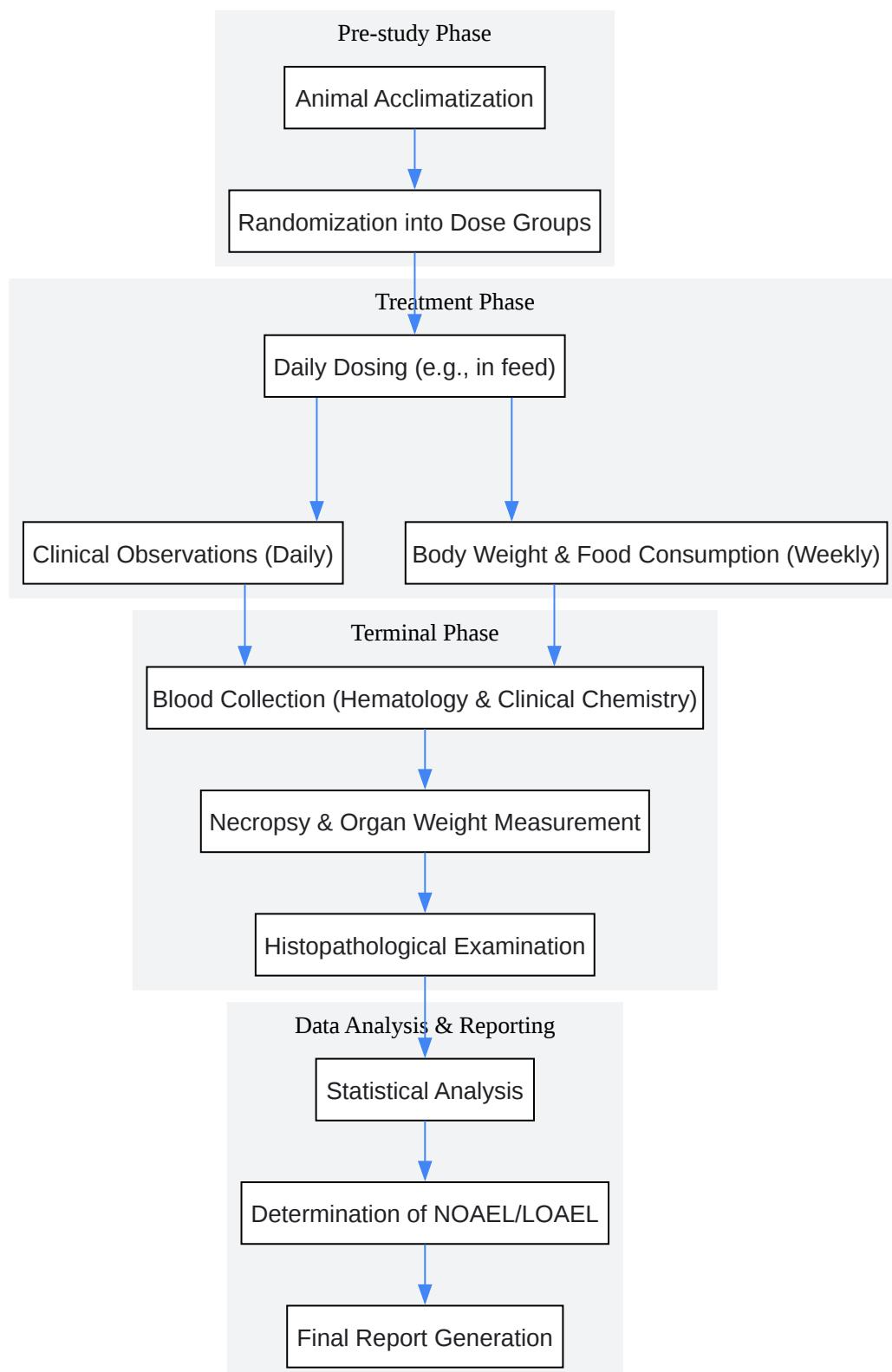
- Objective: To determine the carcinogenic potential of DEHA following long-term exposure.
- Species: Mice and rats.[\[8\]](#)
- Methodology: DEHA was administered in the diet to mice and rats for an extended period.[\[2\]](#)

- Endpoints: The primary endpoints were the incidence and type of tumors. Evidence of liver cancer was observed in mice, particularly in females, at high concentrations, while no evidence of carcinogenicity was found in rats.<sup>[8]</sup> The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".<sup>[6]</sup>

## Visualizations

### Experimental Workflow for a Repeated-Dose Oral Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose oral toxicity study, based on the descriptions of experiments conducted for DEHA.

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Caption: Generalized workflow for a repeated-dose oral toxicity study.

This guide is intended for informational purposes for a scientific audience. For detailed safety and handling information, please refer to the substance's Safety Data Sheet (SDS).

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